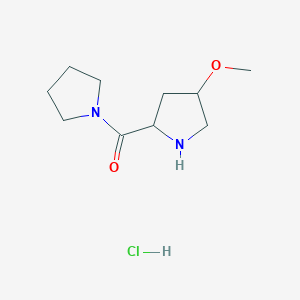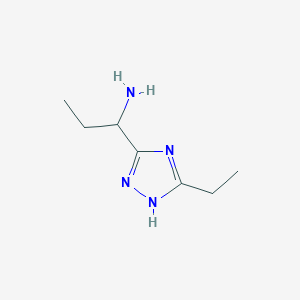
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane is an organic compound with the molecular formula C₉H₁₇BrO It is a cyclobutane derivative where a bromomethyl group and a propan-2-yloxy group are attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(propan-2-yloxy)cyclobutanemethanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclobutane derivatives.
Oxidation: Formation of cyclobutanone or cyclobutanol derivatives.
Reduction: Formation of 3-(propan-2-yloxy)cyclobutane.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Bromomethyl)-2-(propan-2-yloxy)benzene
- 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane
Uniqueness
1-(Bromomethyl)-3-(propan-2-yloxy)cyclobutane is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to similar compounds with different ring sizes or aromatic systems
Propriétés
Formule moléculaire |
C8H15BrO |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-propan-2-yloxycyclobutane |
InChI |
InChI=1S/C8H15BrO/c1-6(2)10-8-3-7(4-8)5-9/h6-8H,3-5H2,1-2H3 |
Clé InChI |
DZTCHINCGYTUEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1CC(C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)











![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)
